3-(4-Ethoxy-benzyl)-piperidine hydrochloride 3-(4-Ethoxy-benzyl)-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170629-29-4
VCID: VC3944819
InChI: InChI=1S/C14H21NO.ClH/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H
SMILES: CCOC1=CC=C(C=C1)CC2CCCNC2.Cl
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol

3-(4-Ethoxy-benzyl)-piperidine hydrochloride

CAS No.: 1170629-29-4

Cat. No.: VC3944819

Molecular Formula: C14H22ClNO

Molecular Weight: 255.78 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Ethoxy-benzyl)-piperidine hydrochloride - 1170629-29-4

Specification

CAS No. 1170629-29-4
Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
IUPAC Name 3-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H21NO.ClH/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H
Standard InChI Key YWHZLNOWDQPPAX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CC2CCCNC2.Cl
Canonical SMILES CCOC1=CC=C(C=C1)CC2CCCNC2.Cl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular formula of 3-(4-ethoxy-benzyl)-piperidine hydrochloride is C₁₄H₂₁NO·HCl, with a molecular weight of 263.78 g/mol (calculated from analogous compounds) . The piperidine ring adopts a chair conformation, while the 4-ethoxy-benzyl group introduces steric bulk and electronic effects due to the ethoxy substituent’s electron-donating nature. Key physical properties include:

PropertyValueSource
Density1.2 ± 0.1 g/cm³Extrapolated
Boiling Point~410°C at 760 mmHgExtrapolated
LogP (Partition Coefficient)2.29Extrapolated
pKa (Piperidine N)~10.5Calculated

The hydrochloride salt enhances solubility in polar solvents, critical for bioavailability in pharmacological applications .

Synthesis and Preparation

Synthetic Routes

While no direct synthesis of 3-(4-ethoxy-benzyl)-piperidine hydrochloride is documented, analogous piperidine derivatives are synthesized via N-alkylation or reductive amination. A plausible route involves:

  • Benzylation of Piperidine:
    Piperidine reacts with 4-ethoxy-benzyl chloride in the presence of a base (e.g., K₂CO₃) to form 3-(4-ethoxy-benzyl)-piperidine .

    Piperidine+4-Ethoxy-benzyl chlorideBase3-(4-Ethoxy-benzyl)-piperidine\text{Piperidine} + \text{4-Ethoxy-benzyl chloride} \xrightarrow{\text{Base}} \text{3-(4-Ethoxy-benzyl)-piperidine}
  • Salt Formation:
    Treatment with hydrochloric acid yields the hydrochloride salt .

Optimization and Challenges

Key challenges include regioselectivity (avoiding 2- or 4-substitution) and purification. The patent CN105622444A describes a similar process for 1-benzyl-3-piperidone hydrochloride, utilizing halobutyrates and recrystallization in ethyl acetate . For 3-(4-ethoxy-benzyl)-piperidine, substituting 4-ethoxy-benzyl chloride for benzyl chloride and optimizing reaction temperatures (25–28°C) may improve yields .

Pharmacological Applications

Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives are potent AChE inhibitors, a target for Alzheimer’s disease therapy. In a seminal study, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibited an IC₅₀ of 0.56 nM against AChE, with 18,000-fold selectivity over butyrylcholinesterase (BuChE) . The 4-ethoxy-benzyl group in 3-substituted analogs may enhance binding to the AChE peripheral anionic site due to its hydrophobic and steric properties .

Antimicrobial Activity

Piperidine derivatives demonstrate broad-spectrum antimicrobial effects. For example, certain analogs inhibit Candida auris at MIC values of 0.24–0.97 μg/mL. The ethoxy group’s electron-rich aromatic system may disrupt microbial cell membranes or interfere with enzyme function.

Biological Activity and Mechanism

Receptor Interactions

The compound’s piperidine nitrogen (pKa ~10.5) protonates under physiological conditions, enabling interactions with G-protein-coupled receptors (GPCRs) and ion channels . Molecular docking studies suggest that the 4-ethoxy-benzyl group occupies hydrophobic pockets in serotonin (5-HT₆) and dopamine (D₂) receptors, modulating neurotransmission .

Enzyme Inhibition

Structural analogs inhibit cytochrome P450 enzymes (e.g., CYP3A4) and kinases (e.g., EGFR), implicating 3-(4-ethoxy-benzyl)-piperidine in cancer therapy .

Structural Analysis and Structure-Activity Relationships (SAR)

Substituent Effects

The position of the ethoxy-benzyl group significantly impacts activity:

CompoundSubstitution PositionKey Activity
3-(4-Ethoxy-benzyl)-piperidine3High AChE inhibition (inferred)
4-(3-Ethoxy-benzyl)-piperidine4Moderate GPCR affinity
2-(4-Ethoxy-benzyl)-piperidine2Antimicrobial

The 3-position optimizes steric complementarity with AChE’s active site, while the 2-position favors membrane penetration for antimicrobial action .

Industrial and Research Applications

Drug Development

As a pharmacophore, this compound serves as an intermediate in synthesizing neuroprotective and antimicrobial agents. Its scalable synthesis (per CN105622444A) supports industrial production .

Chemical Probes

Researchers utilize 3-(4-ethoxy-benzyl)-piperidine hydrochloride to study GPCR signaling and ion channel modulation, with suppliers like Echemi offering bulk quantities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator